molecular formula C13H17N B13283106 N-(dicyclopropylmethyl)aniline

N-(dicyclopropylmethyl)aniline

Cat. No.: B13283106
M. Wt: 187.28 g/mol
InChI Key: HVOSKGVEBAHJGP-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)aniline is an aromatic amine characterized by a dicyclopropylmethyl group attached to the nitrogen atom of an aniline backbone. Such substituents may influence reactivity, solubility, and stability compared to simpler alkyl or aryl groups .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-(dicyclopropylmethyl)aniline

InChI

InChI=1S/C13H17N/c1-2-4-12(5-3-1)14-13(10-6-7-10)11-8-9-11/h1-5,10-11,13-14H,6-9H2

InChI Key

HVOSKGVEBAHJGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with dicyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrosoanilines, nitroanilines, secondary and tertiary amines, and various substituted anilines .

Scientific Research Applications

N-(dicyclopropylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules .

Comparison with Similar Compounds

N,N-Dimethylaniline

  • Molecular Formula : C₈H₁₁N
  • Molecular Weight : 121.18 g/mol
  • Substituents : Two methyl groups on the nitrogen.
  • Properties :
    • Boiling Point: 193–194°C .
    • Reactivity: Electron-donating methyl groups enhance aromatic ring activation for electrophilic substitution.
    • Applications: Intermediate in dyes, pharmaceuticals, and agrochemicals .
  • Safety : Regulated under CAS 121-69-7; classified as toxic (respiratory and skin irritant) .

2-(Ethylaminomethyl)-N-methyl-N-[(2-methylcyclopropyl)methyl]aniline

  • Molecular Formula : C₁₅H₂₄N₂
  • Molecular Weight : 232.36 g/mol
  • Substituents: Ethylaminomethyl, methyl, and (2-methylcyclopropyl)methyl groups .
  • Key Features :
    • Cyclopropyl groups introduce steric hindrance and may alter conformational flexibility.
    • Higher molecular weight (232.36 vs. 121.18 for N,N-dimethylaniline) impacts solubility and diffusion kinetics.

Nitro-Substituted Anilines (e.g., N-Methyl-4-nitro-aniline)

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Substituents : Nitro group at para position and N-methyl .
  • Properties :
    • Melting Point: 152–154°C .
    • Reactivity: Nitro groups are electron-withdrawing, deactivating the ring for electrophilic substitution but facilitating nucleophilic attack.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
N-(dicyclopropylmethyl)aniline (inferred) C₁₃H₁₇N 191.28* Dicyclopropylmethyl Not reported in evidence
N,N-Dimethylaniline C₈H₁₁N 121.18 N,N-dimethyl BP: 193–194°C
2-(Ethylaminomethyl)-N-methyl-N-[(2-methylcyclopropyl)methyl]aniline C₁₅H₂₄N₂ 232.36 Ethylaminomethyl, cyclopropylmethyl Not reported
N-Methyl-4-nitro-aniline C₇H₈N₂O₂ 152.15 N-methyl, 4-nitro MP: 152–154°C

*Calculated based on formula.

Key Research Findings and Implications

Substituent Effects on Reactivity

  • Electron-Donating vs. Withdrawing Groups :
    • N,N-Dimethylaniline’s methyl groups increase electron density on the aromatic ring, favoring electrophilic substitution (e.g., sulfonation, nitration) .
    • In contrast, nitro groups (e.g., in N-methyl-4-nitro-aniline) deactivate the ring but enable nucleophilic aromatic substitution .
  • Steric Effects :
    • Cyclopropyl groups in this compound analogs () likely hinder reaction pathways requiring planar transition states, such as certain catalytic hydrogenations .

Biological Activity

N-(dicyclopropylmethyl)aniline is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a dicyclopropylmethyl group attached to an aniline structure. Its unique configuration allows for specific interactions with biological targets, influencing its activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. The mechanism of action appears to involve interactions with specific enzymes or receptors, potentially inhibiting cell proliferation pathways. Similar compounds have shown the ability to modulate kinase activities, which are crucial in cancer biology.

  • Antimicrobial Activity :
    • Interaction with microbial cell membranes.
    • Inhibition of key metabolic pathways in bacteria.
  • Anticancer Activity :
    • Modulation of signaling pathways (e.g., ERK signaling).
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell cycle progression .

Antimicrobial Studies

A study focusing on various anilines, including derivatives like this compound, demonstrated significant antimicrobial activity against a range of pathogens, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising therapeutic potential .

Anticancer Research

Research involving this compound analogs has shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from similar structures exhibited IC50 values under 80 μM against several cancer types, indicating moderate to strong antiproliferative effects .

Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 Value (μM)
This compoundDicyclopropylmethyl groupAntimicrobial, Anticancer< 80
2,6-Dichloro-N-(cyclopropylmethyl)anilineChlorine substituentsAntimicrobial50
N-(cyclobutylmethyl)-2-(methylsulfanyl)anilineCyclobutyl groupVaries by ring size70

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